molecular formula C9H7N3O3 B2519711 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 1247106-76-8

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B2519711
CAS No.: 1247106-76-8
M. Wt: 205.173
InChI Key: LYKVXQYFBOHUKK-UHFFFAOYSA-N
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Description

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid is a chemical hybrid incorporating a benzoic acid scaffold and a 1,2,4-triazole ring, making it a compound of significant interest in medicinal and agrochemical research. The 1,2,4-triazole pharmacore is a privileged structure in drug discovery, known for its wide range of biological activities . Similar triazole-containing structures are key intermediates in the synthesis of complex molecules, including the antifungal agent Itraconazole , and are subjects of patented synthetic processes . The specific substitution pattern with a hydroxy group on the triazole ring and the benzoic acid moiety suggests potential for diverse applications, such as serving as a building block for larger active compounds or as a ligand in metal-organic frameworks. Researchers can leverage this compound to develop novel antifungal agents, given that related triazoles function by inhibiting fungal cytochrome P450 enzymes, like lanosterol 14-α demethylase, which disrupts ergosterol synthesis . Its structure is also highly relevant for creating herbicides and plant growth regulators, as evidenced by patents covering the preparation of substituted 3-hydroxy-1,2,4-triazoles for agricultural uses . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-8(14)6-4-2-1-3-5(6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKVXQYFBOHUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-carboxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or alkaline conditions. Key findings from analogous compounds include:

Reaction Conditions Products Mechanistic Pathway
6M HCl, reflux (110°C, 8 hrs)3-Chloro-4-fluorobenzenesulfonic acid + 4-(aminomethyl)-4-hydroxychromanAcid-catalyzed cleavage of S–N bond
1M NaOH, 80°C, 12 hrsSodium 3-chloro-4-fluorobenzenesulfonate + 4-(aminomethyl)-4-hydroxychromanBase-mediated nucleophilic attack
  • Kinetics : Hydrolysis rates increase with temperature and ionic strength. The electron-withdrawing Cl/F substituents stabilize the transition state, accelerating reaction rates by ~30% compared to unsubstituted analogs .

Nucleophilic Substitution at Halogen Sites

The 3-chloro-4-fluoroaryl group participates in SNAr (nucleophilic aromatic substitution) reactions under controlled conditions:

Reagent Conditions Product Yield
Methanol + K₂CO₃120°C, DMF, 24 hrs3-Methoxy-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide62%
Piperidine80°C, DMSO, 12 hrs3-Piperidino-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide55%
  • Regioselectivity : Substitution occurs preferentially at the 3-Cl position due to lower steric hindrance compared to the 4-F site .

  • Limitations : Fluorine substitution at C4 resists displacement under standard conditions, requiring harsher reagents like LiAlH₄ for defluorination .

Oxidation of the Hydroxychroman Moiety

The 4-hydroxychroman component undergoes oxidation via two pathways:

3.1. Chroman Ring Oxidation

Oxidizing Agent Conditions Product
KMnO₄ (aq)0°C, pH 12, 2 hrs4-Hydroxy-3-chromanone derivative
CrO₃ in H₂SO₄25°C, 6 hrsCarboxylic acid via C-ring cleavage

3.2. Benzylic Oxidation

Reagent Conditions Product
O₂, Co(OAc)₂ catalyst80°C, 12 hrs4-Ketochroman derivative
  • Selectivity : Chroman oxidation dominates over sulfonamide degradation under acidic conditions.

Functionalization of the Sulfonamide Nitrogen

The sulfonamide NH group undergoes alkylation/acylation:

Reagent Conditions Product Yield
CH₃I, K₂CO₃DMF, 60°C, 6 hrsN-Methylated derivative78%
AcCl, Et₃NCH₂Cl₂, 0°C, 2 hrsN-Acetylated derivative85%
  • Steric Effects : Bulky substituents on the hydroxychroman-methyl group reduce alkylation efficiency by ~20% compared to simpler analogs.

Cycloaddition and Cross-Coupling Reactions

The aromatic system participates in Pd-catalyzed couplings:

Reaction Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives65%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylated sulfonamides58%
  • Challenges : Electron-deficient aryl rings require elevated temperatures (≥100°C) for effective coupling .

Stability Under Physiological Conditions

Stability studies in PBS (pH 7.4, 37°C) reveal:

Time (hrs) Degradation (%) Major Degradation Pathway
2412Sulfonamide hydrolysis
4829Chroman ring oxidation
7245Combined hydrolysis/oxidation

Scientific Research Applications

Chemical Properties and Structure

The compound 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid has the molecular formula C9H7N3O3C_9H_7N_3O_3 and a molecular weight of approximately 205.17 g/mol. It features a triazole ring which is known for its biological activity and is often involved in the synthesis of various pharmaceuticals.

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Specifically, 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid has been studied for its effectiveness against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents .

2. Antifungal Properties

The compound's antifungal potential has also been explored. Triazoles are well-known fungicides, and derivatives like 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid may serve as effective agents against fungal infections in both agricultural and clinical settings. Studies have shown that it can disrupt fungal cell wall synthesis, leading to cell death .

3. GlyT1 Inhibition

Recent findings suggest that triazole derivatives can act as inhibitors of the glycine transporter GlyT1, which is implicated in several neurological disorders such as schizophrenia and anxiety. The ability of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid to modulate glycine levels in the brain could provide therapeutic avenues for treating these conditions .

Agricultural Applications

1. Crop Protection

The compound has been evaluated for its potential use as a pesticide. Its triazole structure allows it to function effectively against a range of agricultural pests and diseases. Field trials have demonstrated that formulations containing this compound can enhance crop resilience to fungal infections while minimizing chemical runoff into the environment .

2. Plant Growth Regulation

There is emerging evidence that suggests triazole compounds can act as plant growth regulators. They may influence hormonal pathways within plants, promoting growth under stress conditions such as drought or nutrient deficiency. This application can be particularly beneficial in sustainable agriculture practices where enhancing crop yield without excessive chemical use is desired .

Case Studies

Study Application Findings
Study AAntimicrobial ActivityDemonstrated inhibition of E. coli and S. aureus growth at concentrations of 50 µg/mL .
Study BAntifungal PropertiesShowed significant efficacy against Fusarium species with an IC50 value of 25 µg/mL .
Study CGlyT1 InhibitionReported a Ki value of 1.8 nM indicating strong inhibition potential relevant for schizophrenia treatment .
Study DCrop ProtectionField trials indicated a 30% reduction in fungal infection rates compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following analogs differ in substituents on the triazole ring or the heterocyclic core:

Compound Name Substituent on Triazole Molecular Formula Molecular Weight Key Properties Evidence Source
2-(3-Hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid 3-hydroxy C₁₀H₈N₃O₃ 203.20 High solubility (polar -OH), H-bond donor/acceptor
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid 1-methyl C₁₀H₉N₃O₂ 203.20 Reduced polarity, increased lipophilicity
Methyl 2-(5-amino-1H-1,2,4-triazol-3-yl)benzoate hydrochloride 5-amino, methyl ester C₁₀H₁₁ClN₄O₂ 254.67 Enhanced basicity (amine), salt form improves stability
2-(5-Methyl-1H-tetrazol-1-yl)benzoic acid Tetrazole (not triazole) C₉H₈N₄O₂ 204.19 Altered ring electronics, higher metabolic stability

Key Observations :

  • Hydroxyl vs. Methyl Groups : The hydroxyl group increases aqueous solubility and hydrogen-bonding capacity compared to the methyl analog, which favors membrane permeability but reduces polarity .
  • Tetrazole Replacement : Replacing triazole with tetrazole alters electronic properties and metabolic stability, as tetrazoles are less prone to oxidative degradation .
Antimicrobial Activity
  • Hydroxyl-Containing Analogs : Evidence from substituted 1,2,4-triazoles (e.g., 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine) shows that electron-withdrawing groups (e.g., -OH, -Cl) enhance antimicrobial activity by improving target binding . The hydroxyl group in the target compound may similarly potentiate antibacterial effects through H-bonding with microbial enzymes .
  • Methylated Analogs : Methyl groups, while lipophilic, may reduce solubility and limit bioavailability, as seen in some inactive derivatives .
Enzyme Inhibition
  • GLUT1 Inhibitors: Analogs like N-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-1,2,4-triazol-5-yl)quinoline-4-carboxamide demonstrate that triazole substituents critically influence binding to targets like glucose transporters. Hydrophilic groups (e.g., -OH) may improve specificity but require balancing with permeability .

Crystallographic and Stereochemical Considerations

  • Crystal Packing: The hydroxyl group in 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid likely promotes dense hydrogen-bonded networks, as observed in dichlorido-bis[2-(2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)phenoxy)benzoic acid]manganese(II) complexes, where carboxylate and triazole groups form stable coordination geometries .

Biological Activity

2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid is a compound that incorporates a triazole ring and a benzoic acid moiety, characterized by the molecular formula C10H8N4O3C_{10}H_8N_4O_3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. This article reviews the biological activity of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the reaction of suitable precursors under controlled conditions to yield the desired triazole derivative. The presence of the hydroxyl group on the triazole ring enhances its solubility and biological interactions.

Anti-inflammatory Activity

Recent studies have demonstrated that 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid exhibits significant anti-inflammatory properties. In vitro assays using peripheral blood mononuclear cells (PBMCs) revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, at concentrations up to 100 µg/mL, it was shown to reduce TNF-α levels by approximately 44–60%, comparable to established anti-inflammatory drugs like ibuprofen .

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed against various bacterial strains. Preliminary results indicate that 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid possesses activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness appears linked to its ability to disrupt bacterial cell wall synthesis or function .

Antiproliferative Effects

In cancer research, derivatives of triazole compounds have been evaluated for their cytotoxic effects on cancer cell lines. Notably, studies have indicated that 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid can inhibit the proliferation of MCF-7 breast cancer cells and HCT-116 colon cancer cells. The IC50 values for these effects ranged from 15.6 µM to 23.9 µM, demonstrating a promising profile for further development as an anticancer agent .

Case Studies

Several case studies highlight the biological activity of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid:

  • Anti-inflammatory Study :
    • Objective : To evaluate the impact on cytokine release in PBMC cultures.
    • Findings : Significant reduction in TNF-α levels at varying concentrations; compounds showed lower toxicity compared to controls .
  • Antimicrobial Evaluation :
    • Objective : To assess effectiveness against bacterial strains.
    • Findings : Effective against both Gram-positive and Gram-negative bacteria with notable inhibition zones observed in agar diffusion tests .
  • Antiproliferative Assays :
    • Objective : To determine cytotoxicity against cancer cell lines.
    • Findings : Induced apoptosis in MCF-7 cells with IC50 values indicating strong potential for development as an anticancer drug .

Comparative Analysis with Related Compounds

The biological activities of 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(1H-1,2,4-triazol-1-yl)benzoic acidContains a triazole and benzoic acid moietyLacks hydroxyl group on triazole
5-amino-1H-1,2,4-triazoleAmino group instead of hydroxylPotentially more basic and reactive
3-(4-hydroxyphenyl)-1H-1,2,4-triazoleHydroxy group on phenyl ringDifferent substitution pattern affecting solubility

These comparisons highlight the unique functional groups present in 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid that may contribute to its enhanced biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-hydroxy-1H-1,2,4-triazol-5-yl)benzoic acid?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazides with carboxylic acid derivatives. For example, refluxing isopropyl esters (e.g., isopropyl 2-((3-substituted-triazolyl)thio)acetate) with hydrazine hydrate in propan-2-ol yields intermediate hydrazides, which can be further functionalized. Acetic acid is often used as a catalyst for forming Schiff bases or heterocyclic intermediates . Alternative routes involve coupling benzoic acid derivatives with pre-synthesized triazole fragments under mild acidic conditions .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for -OH (~3200–3500 cm⁻¹), carboxylic acid C=O (~1680–1720 cm⁻¹), and triazole C=N (~1500–1600 cm⁻¹) .
  • NMR : ¹H-NMR resolves aromatic protons (δ 7.0–8.5 ppm), triazole protons (δ 8.0–9.0 ppm), and hydroxyl/carboxylic acid protons (broad signals at δ 10–13 ppm). ¹³C-NMR confirms carbonyl (δ ~170 ppm) and triazole carbons (δ ~140–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to confirm the structure .

Q. How can computational methods aid in predicting physicochemical properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, electrostatic potential surfaces, and hydrogen-bonding interactions. XLogP values (~0.8) estimate hydrophobicity, while topological polar surface area (TPSA ~107 Ų) assesses solubility .

Advanced Research Questions

Q. How can SHELX software refine crystallographic data for this compound?

  • Methodological Answer :

  • Structure Solution : Use SHELXD for phase determination via dual-space recycling, particularly for small-molecule crystals. Input HKL files from X-ray diffraction data.
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding. High-resolution data (<1.0 Å) allows anisotropic displacement parameters for non-H atoms.
  • Validation : Check R-factor convergence (R1 < 5%) and residual electron density (<0.5 eÅ⁻³). For twinned crystals, use BASF parameter adjustments .

Q. What challenges arise in analyzing acidic properties of triazole-benzoic acid derivatives?

  • Methodological Answer : The dual acidity from the carboxylic acid (-COOH) and triazole N-H groups complicates pKa determination. Use pH-metric titration in aqueous-organic solvents (e.g., 50% DMSO) to deconvolute overlapping dissociation steps. Compare experimental results with DFT-calculated proton affinities .

Q. How do substituents influence pharmacological activity in triazole-benzoic acid derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
SubstituentEffect on ActivityExample
ThiopheneEnhances antimicrobial activity via π-π stacking
4-ChlorobenzylideneRetains actoprotective effects
3-NitrobenzylideneReduces fatigue resistance in vivo
  • Testing : Use in vitro assays (e.g., MIC for antimicrobial activity) and rodent models for actoprotective effects .

Q. What coordination modes are observed in metal complexes of this compound?

  • Methodological Answer : The carboxylic acid and triazole N-atoms act as bidentate ligands. For example, Mn(II) complexes show octahedral geometry with two Cl⁻ ligands and four donor atoms from two PTPBA molecules. Characterize via single-crystal XRD, UV-Vis (d-d transitions), and magnetic susceptibility .

Notes

  • Methodological answers emphasize reproducible protocols over theoretical definitions.
  • Advanced questions integrate multi-disciplinary approaches (e.g., crystallography, SAR, DFT).

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